Saxagliptin-13C3

Description

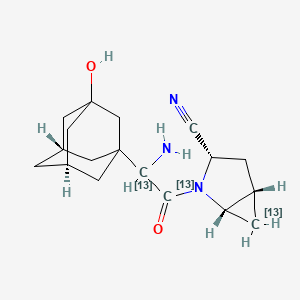

Structure

3D Structure

Properties

Molecular Formula |

C18H25N3O2 |

|---|---|

Molecular Weight |

318.39 g/mol |

IUPAC Name |

(1S,3S,5S)-2-[2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15?,17?,18?/m1/s1/i3+1,15+1,16+1 |

InChI Key |

QGJUIPDUBHWZPV-VQGXPLCCSA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)[13CH]([13C](=O)N4[C@@H](C[C@H]5[C@@H]4[13CH2]5)C#N)N |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Origin of Product |

United States |

Synthetic Chemistry and Isotopic Characterization of Saxagliptin 13c3

Strategies for Carbon-13 Isotope Incorporation in Saxagliptin (B632) Derivatives

The introduction of carbon-13 isotopes into the saxagliptin molecule requires strategic planning to ensure efficient and specific labeling. This process is fundamental to creating an effective internal standard for analytical applications.

Selection of Labeled Precursors for Targeted Synthesis

The synthesis of Saxagliptin-13C3 necessitates the use of precursors enriched with carbon-13. The selection of these precursors is a critical first step, dictating the position and number of isotopic labels in the final molecule. For this compound, the labeling pattern typically involves the introduction of three carbon-13 atoms. According to analytical specifications, these are strategically placed with two ¹³C atoms in the acetyl group and one at the 3-position of the cyclopropyl (B3062369) ring. This specific placement allows for robust tracking of the molecule and its metabolites in biological systems. The synthesis may employ ¹³C-labeled precursors such as cyanamide-¹³C to achieve the desired isotopic purity.

Stereoselective Synthesis Methodologies for Chiral Centers

Saxagliptin possesses a complex molecular architecture with multiple chiral centers. The systematic IUPAC nomenclature, (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, highlights this stereochemical complexity. synzeal.com Maintaining the correct stereochemistry during synthesis is paramount, as the biological activity of the drug is highly dependent on its three-dimensional structure. Stereoselective synthesis methodologies are therefore employed to ensure the formation of the desired enantiomer. These methods often involve the use of chiral catalysts and precisely controlled reaction conditions. The synthesis of all eight stereoisomers of saxagliptin has been reported, underscoring the importance of stereochemical control in the preparation of this and related compounds. hodoodo.com

Advanced Synthetic Pathways for this compound and its Labeled Metabolites

The synthesis of this compound and its isotopically labeled metabolites, such as Hydroxy this compound, involves sophisticated multi-step chemical transformations. ispstandards.comkmpharma.in These pathways are designed to be efficient and to provide the final product with high isotopic and chemical purity.

Impurity Profiling and Control of Related Substances

During the synthesis of this compound, the formation of impurities is a significant concern. These can arise from starting materials, intermediates, or side reactions. Common impurities include stereoisomers and degradation products like the epi-cyclic amidine. Rigorous impurity profiling using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to ensure the quality and purity of the final product. vulcanchem.com Controlling the formation of these related substances is critical for the use of this compound as a reference standard in regulated analytical methods. synzeal.comclearsynth.com

Physicochemical and Isotopic Characterization Techniques

The definitive identification and characterization of this compound rely on a combination of advanced analytical techniques. These methods confirm the molecular structure, isotopic enrichment, and purity of the compound.

The molecular formula of this compound is C₁₅¹³C₃H₂₅N₃O₂, which reflects the incorporation of three carbon-13 atoms. This isotopic substitution results in a higher molecular weight compared to the unlabeled compound. High-resolution mass spectrometry (HRMS) is a key technique used to confirm the exact mass and isotopic distribution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, is employed to verify the position of the isotopic labels within the molecule.

Physicochemical Properties of Saxagliptin and its Labeled Analog

| Property | Saxagliptin | This compound |

|---|---|---|

| Molecular Formula | C₁₈H₂₅N₃O₂ | C₁₅¹³C₃H₂₅N₃O₂ |

| Molecular Weight ( g/mol ) | 315.41 | 318.4 |

| CAS Number | 361442-04-8 | 1246812-44-1 |

| Appearance | White to Off-White Solid | Data Not Available |

| Melting Point (°C) | 103 - 107 | Data Not Available |

This table provides a comparison of the fundamental physicochemical properties of unlabeled saxagliptin and its ¹³C₃ labeled analog. Data compiled from various sources. synzeal.comkmpharma.inchemicalbook.com

Isotopic Characterization Data for this compound

| Parameter | Value |

|---|---|

| Isotopic Enrichment | Typically >99% for ¹³C |

| Exact Mass | 318.205 Da |

| Labeled Positions | Two in the acetyl group, one in the cyclopropyl ring |

This table summarizes the key isotopic characterization data for this compound. The high isotopic enrichment and precise mass are critical for its function as an internal standard. Data sourced from analytical specifications.

Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry (MS) is a critical technique for confirming the successful incorporation of ¹³C atoms into the Saxagliptin molecule and for determining the isotopic purity of this compound. The key principle is the detection of a specific mass shift corresponding to the number of ¹³C isotopes introduced.

The molecular formula of this compound is C₁₅¹³C₃H₂₅N₃O₂. This indicates that three carbon-12 atoms in the parent molecule have been replaced with carbon-13 isotopes. This substitution results in a predictable increase in the molecular weight of the compound. The molecular weight of unlabeled Saxagliptin is approximately 315.4 g/mol , while this compound has a molecular weight of approximately 318.4 g/mol . synzeal.com This mass difference of three daltons is readily detectable by mass spectrometry and serves as a primary confirmation of successful labeling.

High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, which is essential for unambiguous confirmation. The monoisotopic mass of this compound, which is the mass of the ion with the most abundant isotopes, is 318.205 Da. lgcstandards.com This accurate mass measurement helps to distinguish the labeled compound from any potential impurities or unlabeled material.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for the quantitative analysis of Saxagliptin in biological matrices, and this compound serves as an ideal internal standard. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be monitored for both the analyte (Saxagliptin) and the internal standard (this compound). For instance, a possible MRM transition for Saxagliptin could be m/z 316 → 155, while the corresponding transition for this compound would be m/z 319 → 158. The use of a stable isotope-labeled internal standard like this compound improves the accuracy and reproducibility of the assay by compensating for matrix effects and variations in instrument response. invivochem.commedchemexpress.com

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅¹³C₃H₂₅N₃O₂ | |

| Molecular Weight | ~318.4 g/mol | synzeal.com |

| Monoisotopic Mass | 318.205 Da | lgcstandards.com |

| Unlabeled Saxagliptin MW | ~315.4 g/mol | |

| Labeled MRM Transition (example) | m/z 319 → 158 | |

| Unlabeled MRM Transition (example) | m/z 316 → 155 |

Nuclear Magnetic Resonance Spectroscopy for Labeling Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. In the context of isotopically labeled compounds, ¹³C NMR is particularly important for verifying the exact positions of the ¹³C labels within the molecule.

The systematic IUPAC name for this compound is (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-¹³C₃. Analytical specifications indicate that the three carbon-13 atoms are strategically placed: two are within the acetyl group (acetyl-¹³C₂) and one is at the 3-position of the cyclopropyl ring (cyclopropyl-3-¹³C). lgcstandards.com

¹³C NMR spectroscopy can confirm these specific labeling positions. The chemical shifts of the labeled carbon atoms will be significantly enhanced in the ¹³C NMR spectrum, providing clear signals that correspond to their specific chemical environments. This enhanced sensitivity at the labeled positions allows for precise structural elucidation and confirmation that the isotopic substitution has occurred at the intended sites. researchgate.net The incorporation of a ¹³C atom can also be used as a reporting group to confirm the structure of complex compounds. researchgate.net The use of ¹³C-isotope labeling can facilitate the NMR analysis of complex chemical systems, sometimes allowing for the quantification of all members of a dynamic library from a single ¹³C NMR spectrum. rsc.org

Chromatographic Purity Assessment (e.g., HPLC, UPLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the chemical purity of this compound. These methods separate the compound of interest from any impurities, degradation products, or unlabeled starting materials.

A variety of HPLC and UPLC methods have been developed for the analysis of Saxagliptin, which can be adapted for its ¹³C₃-labeled counterpart. biointerfaceresearch.comijbpas.comresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netdergipark.org.tr Detection is commonly performed using a UV detector at a specific wavelength, such as 210 nm or 281 nm. researchgate.net

For instance, a UPLC-MS/MS method for the determination of Saxagliptin in bulk and tablet forms used a Waters Acquity UPLC BEH C18 column with a mobile phase of acetonitrile and 0.1% formic acid (60:40, v/v) at a flow rate of 0.120 mL/min. dergipark.org.tr The short run time of such UPLC methods (e.g., 3 minutes) allows for rapid and efficient purity analysis. dergipark.org.tr The purity of the tablet formulation in one study was found to be in the range of 98.60%–101.47%. dergipark.org.tr

The robustness of these chromatographic methods is demonstrated by their ability to provide consistent and reliable results despite small variations in experimental parameters. dergipark.org.tr The precision of these methods is often evaluated by calculating the relative standard deviation (%RSD) of peak areas and retention times, with values typically below 2% indicating a precise method. dergipark.org.tr

Interactive Data Table: Example Chromatographic Conditions for Saxagliptin Analysis

| Parameter | Condition | Reference |

| Technique | UPLC-MS/MS | dergipark.org.tr |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | dergipark.org.tr |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid (60:40, v/v) | dergipark.org.tr |

| Flow Rate | 0.120 mL/min | dergipark.org.tr |

| Run Time | 3 min | dergipark.org.tr |

| Detection | MS/MS | dergipark.org.tr |

| Retention Time (Unlabeled) | Not specified | |

| Purity Range (Tablet) | 98.60%–101.47% | dergipark.org.tr |

Quantitative Bioanalytical Methodologies Utilizing Saxagliptin 13c3

Development and Validation of LC-MS/MS Assays for Saxagliptin (B632) and its Metabolites

The development of reliable bioanalytical methods is fundamental for accurately characterizing the pharmacokinetic profile of saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin. nih.govnih.gov LC-MS/MS has emerged as the preferred technique for this purpose, offering superior performance over other methods like HPLC with UV detection. dergipark.org.trturkjps.org Validated LC-MS/MS assays demonstrate linearity over a wide concentration range, with several methods establishing calibration curves from as low as 0.05 ng/mL to 100 ng/mL or higher for both saxagliptin and its metabolite. nih.govresearchgate.net

Validation procedures are conducted in accordance with regulatory guidelines, such as those from the US Food and Drug Administration (FDA), to ensure the method's reliability. nih.gov These validations consistently demonstrate high levels of precision and accuracy. For saxagliptin, intra- and inter-day precision values are typically below 6.21% (RSD), with accuracy ranging from 99.28% to 101.24%. nih.gov Similarly, for 5-hydroxy saxagliptin, precision is often within 9.11%, and accuracy ranges from 100.05% to 106.20%. nih.gov The robustness of these methods is confirmed through stability experiments, which have shown that the analytes are stable in human plasma for at least 401 days at -20°C and can withstand multiple freeze-thaw cycles. nih.govresearchgate.net

Application of Saxagliptin-13C3 as a Stable Isotope Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. This compound, which is chemically identical to the analyte but has a different mass due to the incorporation of three ¹³C atoms, is an ideal internal standard. It co-elutes with the unlabeled saxagliptin and experiences similar ionization efficiency and matrix effects during analysis. By calculating the peak area ratio of the analyte to the SIL-IS, variations introduced during sample preparation and MS detection can be effectively normalized.

This approach is critical for mitigating issues such as ion suppression or enhancement caused by the biological matrix and for correcting for analyte loss during extraction. nih.gov While some studies have successfully used other labeled variants like deuterated (d5) or ¹⁵N-d2 labeled saxagliptin, the principle remains the same: the SIL-IS ensures the highest possible accuracy and precision in quantification. nih.govijper.org The distinct mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard with high specificity using multiple reaction monitoring (MRM).

Optimization of Extraction and Chromatographic Parameters

Effective sample preparation is crucial for removing proteins and other interfering components from the biological matrix, thereby improving assay performance. Common extraction techniques for saxagliptin and its metabolites include protein precipitation (PPT) with acetonitrile (B52724), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.netnih.gov PPT is a simple method, while SPE has been used to achieve highly consistent and high recoveries, often exceeding 75% for saxagliptin and its metabolites. nih.govnih.gov One advanced SPE method allows for direct injection after extraction, eliminating the time-consuming drying and reconstitution steps. nih.gov

Chromatographic conditions are optimized to achieve efficient separation of the analytes from endogenous matrix components and to ensure a short analysis time. Reversed-phase columns, such as C18 and cyano (CN) variants, are commonly employed. nih.govnih.gov Mobile phases typically consist of an aqueous component with a pH modifier like ammonium (B1175870) acetate (B1210297) or formic acid, and an organic solvent such as acetonitrile or methanol (B129727). nih.govdergipark.org.trnih.gov Isocratic elution is often sufficient, with run times as short as 1.8 to 3.5 minutes, allowing for high-throughput analysis of over 400 samples per day. nih.govnih.gov

Table 1: Examples of Optimized Chromatographic Conditions for Saxagliptin Analysis

| Parameter | Study 1 | Study 2 | Study 3 |

| Column | Atlantis® dC18 (50 x 2.1 mm, 5 µm) nih.gov | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) nih.gov | ACE 5CN (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Not specified, but used for separation of isomers nih.gov | 40% Acetonitrile and 60% 10 mM Ammonium Formate (B1220265)/Formic Acid (pH 2.5) nih.gov | Acetonitrile and 10.0 mM Ammonium Formate buffer, pH 5.0 (80:20, v/v) nih.gov |

| Flow Rate | Not specified | 0.35 mL/min nih.gov | Not specified, but used with a splitter |

| Run Time | Not specified | 1.2 min nih.gov | 3.5 min nih.gov |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) nih.gov | Positive Electrospray Ionization (ESI+) nih.gov | Positive Ionization ESI MS/MS nih.gov |

Enhancement of Assay Sensitivity, Selectivity, and Reproducibility

The combination of a SIL-IS like this compound with LC-MS/MS detection significantly enhances key assay performance metrics.

Sensitivity: These methods achieve excellent sensitivity, with the lower limit of quantification (LLOQ) for saxagliptin and 5-hydroxy saxagliptin frequently reported at sub-nanogram per milliliter levels, such as 0.10 ng/mL and 0.05 ng/mL. nih.govnih.govnih.gov This sensitivity is essential for accurately capturing the terminal elimination phase in pharmacokinetic studies.

Selectivity: Selectivity is ensured through both chromatographic separation and the specificity of MS/MS detection. The use of MRM, where specific precursor-to-product ion transitions are monitored (e.g., m/z 316 → 155 for saxagliptin vs. m/z 319 → 158 for this compound), effectively eliminates interference from other compounds. Furthermore, optimized chromatography can separate saxagliptin and its active metabolite from their respective inactive isomers. nih.gov

Reproducibility: The use of a co-eluting SIL-IS is the primary factor driving the high reproducibility of these assays. nih.govijper.org By compensating for variability in extraction recovery and matrix effects, the SIL-IS ensures that the precision of the measurements, expressed as the relative standard deviation (%RSD or %CV), is consistently low, often well below 15% at all quality control levels, which is the generally accepted limit in bioanalytical method validation. nih.govnih.gov

Table 2: Summary of Validation Parameters for LC-MS/MS Assays of Saxagliptin

| Parameter | Finding from Study 1 | Finding from Study 2 | Finding from Study 3 |

| Linearity Range | 0.1–50 ng/mL nih.gov | 0.05–100 ng/mL nih.gov | 2.00–2000.0 ng/ml researchgate.net |

| LLOQ | 0.1 ng/mL nih.gov | 0.05 ng/mL nih.gov | 1.50 ng/mL (for MET), 0.10 ng/mL (for SAXA), 0.20 ng/mL (for 5-OH SAXA) nih.gov |

| Intra-batch Precision (%CV) | Not specified | ≤4.5% ijper.org | 1.84-7.5 % researchgate.net |

| Inter-batch Precision (%CV) | Not specified | ≤4.5% ijper.org | 1.02–6.00 % researchgate.net |

| Accuracy | Recovery >90% nih.gov | Not specified | 97.00-104.00 % researchgate.net |

| Internal Standard | Not specified | Saxagliptin-15N d2 nih.gov | Linagliptin researchgate.net |

Advanced Approaches in Pharmacokinetic and Metabolic Bioanalysis

The highly sensitive and robust LC-MS/MS methods developed using stable isotope internal standards are instrumental in supporting advanced clinical and preclinical research. nih.govnih.gov These assays are routinely applied to define the pharmacokinetic profiles of saxagliptin and 5-hydroxy saxagliptin in various populations. nih.gov

The speed and reliability of these methods make them suitable for large-scale clinical trials, including bioequivalence studies that compare different formulations. nih.gov For instance, a validated method was successfully used in a study involving 18 healthy subjects to assess a fixed-dose combination product. nih.gov The ability to simultaneously measure both the parent drug and its active metabolite from a small plasma volume (e.g., 50 µL) allows for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov This detailed bioanalysis is critical for regulatory submissions and for optimizing drug therapy. nih.gov

In Vitro and Preclinical Metabolic Investigations Employing Saxagliptin 13c3

Elucidation of Saxagliptin (B632) Biotransformation Pathways

The metabolic pathway of saxagliptin is multifaceted, involving several transformation processes. The primary route of metabolism is through hepatic biotransformation. drugbank.com Studies utilizing isotopically labeled saxagliptin, such as with carbon-14, have been instrumental in elucidating these pathways. nih.gov

Identification of Phase I and Phase II Metabolites Using Labeled Tracers

The use of labeled tracers, like [14C]saxagliptin, has been fundamental in identifying the full spectrum of its metabolites. nih.gov Phase I metabolism is characterized by functionalization reactions such as oxidation and hydroxylation. libretexts.org For saxagliptin, the principal Phase I metabolite is 5-hydroxy saxagliptin (M2), an active metabolite with approximately half the DPP-4 inhibitory potency of the parent compound. drugbank.comdovepress.com Following a single oral dose of [14C]saxagliptin, unchanged saxagliptin and its active metabolite, 5-hydroxy saxagliptin, were the most prominent drug-related components found in plasma. nih.govcapes.gov.br

In addition to the major M2 metabolite, other minor metabolic pathways have been identified, including further hydroxylation at different positions. nih.gov Phase II metabolism involves conjugation reactions. For saxagliptin, this includes the formation of glucuronide or sulfate (B86663) conjugates. nih.gov Studies in rats have also identified the formation of thiol conjugates, such as cysteine and glutathione (B108866) adducts, through non-enzymatic processes. mdpi.comnih.gov

Table 1: Identified Metabolites of Saxagliptin

| Metabolite ID | Metabolite Name | Metabolic Pathway | Potency Relative to Saxagliptin |

|---|---|---|---|

| M2 | 5-hydroxy saxagliptin | Phase I (Hydroxylation) | 50% |

| M1 | Saxagliptin cyclic amidine | Degradation | Inactive |

| M3 | Saxagliptin–cysteine conjugate | Thiol Conjugation | Not specified |

| M4 | 5-hydroxysaxagliptin–cysteine conjugate | Thiol Conjugation | Not specified |

| - | Glucuronide conjugates | Phase II (Glucuronidation) | Not specified |

| - | Sulfate conjugates | Phase II (Sulfation) | Not specified |

Role of Cytochrome P450 Enzymes (CYP3A4/5) in Metabolism

The metabolism of saxagliptin is predominantly mediated by the cytochrome P450 (CYP) 3A4 and 3A5 isoenzymes. drugbank.comchemicalbook.in These enzymes are responsible for approximately 50% of the hepatic metabolism of saxagliptin. chemicalbook.inscispace.com Specifically, CYP3A4 and CYP3A5 catalyze the hydroxylation of saxagliptin to form its major active metabolite, 5-hydroxy saxagliptin. nih.govmdpi.com

Kinetic studies have revealed that the catalytic efficiency of CYP3A4 is about four times higher than that of CYP3A5 in the metabolism of saxagliptin. nih.gov This suggests that while both enzymes contribute, CYP3A4 plays a more significant role. nih.gov The significant involvement of CYP3A4/5 highlights the potential for drug-drug interactions with potent inhibitors or inducers of these enzymes. scispace.comeuropa.eu

Non-CYP Mediated Metabolic Processes

Beyond the well-established role of CYP enzymes, non-CYP mediated metabolic pathways also contribute to the biotransformation of saxagliptin. These pathways include conjugation reactions such as sulfation and glucuronidation, which are considered minor metabolic routes. nih.govmdpi.com

Additionally, studies have revealed the formation of thiol adducts. nih.gov Specifically, saxagliptin has been shown to react with L-cysteine in a non-enzymatic manner to form a saxagliptin-cysteine conjugate. mdpi.comnih.gov This reaction is attributed to the cyanopyrrolidine moiety present in the structure of saxagliptin. mdpi.comnih.gov

In Vitro Metabolic Stability and Metabolite Profiling Studies

In vitro models are crucial for assessing the metabolic stability of drug candidates and identifying their metabolites early in the drug development process. nuvisan.com These studies provide insights into a compound's intrinsic clearance and potential metabolic liabilities.

Utilization of Subcellular Fractions (Microsomes, S9)

Subcellular fractions like liver microsomes and the S9 fraction are widely used tools in metabolic studies. evotec.comthermofisher.com Microsomes are rich in Phase I enzymes, particularly CYPs, making them ideal for studying CYP-mediated metabolism. thermofisher.commdpi.com The S9 fraction, which contains both microsomes and the cytosolic fraction, offers a broader view of metabolism by including both Phase I and Phase II enzymes. evotec.comnih.gov

For saxagliptin, incubation with rat liver microsomes in the presence of an NADPH-generating system leads to the formation of four main metabolites: saxagliptin cyclic amidine (M1), 5-hydroxysaxagliptin (M2), saxagliptin–cysteine conjugate (M3), and 5-hydroxysaxagliptin–cysteine conjugate (M4). mdpi.com The formation of M3 was found to be enzyme-independent. nih.gov The use of S9 fractions, often supplemented with cofactors like UDPGA and PAPS, allows for the investigation of both Phase I and Phase II metabolic pathways. evotec.com

Table 2: In Vitro Systems for Saxagliptin Metabolism Studies

| In Vitro System | Key Enzymes Present | Primary Use in Saxagliptin Studies |

|---|---|---|

| Liver Microsomes | Phase I (CYPs) | Studying CYP3A4/5-mediated hydroxylation to form 5-hydroxy saxagliptin. |

| S9 Fraction | Phase I (CYPs) and Phase II (e.g., UGTs, SULTs) | Comprehensive metabolite profiling, including both oxidation and conjugation reactions. |

| Hepatocytes | Full complement of metabolic enzymes and cofactors | Simulating in vivo metabolism, identifying major and minor metabolites, and assessing overall metabolic stability. |

Hepatocyte Incubation Systems for Metabolite Identification

Hepatocytes, as the primary site of drug metabolism in the liver, represent a more complete in vitro system compared to subcellular fractions. scispace.com They contain a full complement of metabolic enzymes and cofactors, allowing for a more accurate prediction of in vivo metabolism. nuvisan.comscispace.com

Incubation of saxagliptin with hepatocytes from various species (rat, dog, and human) has been used to profile its metabolites. mdpi.com These studies confirm that the major metabolic pathways involve glucuronic acid conjugation and mono-oxidation. mdpi.com The use of cryopreserved hepatocytes in suspension is a common practice for assessing metabolic stability and identifying metabolites. nuvisan.com The process typically involves incubating the drug with hepatocytes, followed by quenching the reaction and analyzing the resulting mixture using techniques like LC-MS/MS to identify and quantify the metabolites formed. mdpi.comresearchgate.net

Enzymatic Degradation Kinetics and Pathway Mapping

In vitro and preclinical metabolic studies are fundamental to characterizing the biotransformation of a drug candidate. For saxagliptin, these investigations have elucidated the enzymatic pathways responsible for its degradation and the kinetics governing these processes. The use of isotopically labeled compounds, such as Saxagliptin-13C3, is critical in these studies, primarily serving as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification, which ensures the accuracy and precision of analytical measurements.

The primary metabolic pathway for saxagliptin is oxidation, specifically hydroxylation, mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govdrugbank.comeuropa.eu This process leads to the formation of its major and only active metabolite, 5-hydroxy saxagliptin (M2). nih.govnih.gov This metabolite is also a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, although it is approximately half as potent as the parent compound, saxagliptin. drugbank.comeuropa.eu

The mapping of these pathways is essential for understanding the drug's disposition and potential for drug-drug interactions. For instance, co-administration with strong inhibitors or inducers of CYP3A4/5 can alter the plasma concentrations of saxagliptin and its active metabolite. europa.eunih.gov

Quantification of Metabolite Formation Rates

The rate at which metabolites are formed is a key parameter in assessing the metabolic stability and potential for drug-drug interactions. The use of this compound as an internal standard allows for precise quantification of both the depletion of the parent drug and the appearance of its metabolites in in vitro systems like human liver microsomes.

Kinetic experiments have been conducted to determine the efficiency of the primary enzymes involved in saxagliptin's metabolism. These studies measure key kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), to calculate the intrinsic clearance (CLint) or catalytic efficiency (Vmax/Km) of the enzymatic reaction. Research has shown that CYP3A4 is the more efficient enzyme in metabolizing saxagliptin compared to CYP3A5. nih.gov The catalytic efficiency for CYP3A4 in forming the 5-hydroxy saxagliptin metabolite was found to be approximately four times higher than that for CYP3A5. nih.gov This indicates that while both enzymes contribute, CYP3A4 plays the dominant role in the metabolic conversion of saxagliptin. nih.gov

Below is a table summarizing the kinetic parameters for the formation of 5-hydroxy saxagliptin by the principal cytochrome P450 isoforms.

Enzymatic Kinetics of Saxagliptin Metabolism to 5-hydroxy saxagliptin

| Enzyme | Kinetic Parameter | Reported Value/Finding | Reference |

|---|---|---|---|

| CYP3A4 | Catalytic Efficiency (Vmax/Km) | Approximately 4-fold higher than CYP3A5 | nih.gov |

| CYP3A5 | Catalytic Efficiency (Vmax/Km) | Lower efficiency compared to CYP3A4 | nih.gov |

| CYP3A4/5 | Primary Role | Major enzymes responsible for the formation of the active M2 metabolite | nih.govdrugbank.comeuropa.eu |

Assessment of Enzyme-Mediated Clearance

The clearance of a drug is the rate at which it is removed from the body and is a critical determinant of its dosing regimen and potential for accumulation. Saxagliptin is cleared from the body through a combination of two major routes: metabolic clearance (biotransformation) and renal clearance (excretion via the kidneys). nih.govnih.gov

Enzyme-mediated clearance, primarily through metabolism by CYP3A4/5 in the liver, accounts for a significant portion of saxagliptin's total elimination. nih.govnih.gov Following oral administration, approximately 50% of the absorbed dose undergoes hepatic metabolism. drugbank.com The formation of 5-hydroxy saxagliptin is the principal metabolic clearance pathway. nih.govnih.gov The parent compound, saxagliptin, and its active metabolite are then eliminated from the body. Studies using radiolabeled saxagliptin ([14C]saxagliptin) have shown that about 75% of the total dose is recovered in the urine, which includes both unchanged saxagliptin (24%) and the 5-hydroxy saxagliptin metabolite (36%). drugbank.com The remainder is found in the feces. nih.gov

Summary of Saxagliptin Clearance Pathways

| Clearance Pathway | Route | Contribution to Elimination | Reference |

|---|---|---|---|

| Metabolic Clearance | Hepatic (CYP3A4/5) | Accounts for approximately 50% of the absorbed dose. | drugbank.com |

| Renal Clearance | Urinary Excretion | Approximately 75% of the total dose is recovered in urine as total radioactivity. | drugbank.com |

| - Unchanged Saxagliptin: ~24% of dose in urine. | drugbank.com | ||

| - 5-hydroxy saxagliptin: ~36% of dose in urine. | drugbank.com | ||

| Fecal Excretion | Biliary/Unabsorbed | Approximately 22% of the administered radioactivity is recovered in feces. | nih.gov |

Preclinical Pharmacokinetic and Disposition Studies with Saxagliptin 13c3

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

ADE studies are fundamental to characterizing the pharmacokinetic properties of a drug candidate. The use of isotopically labeled saxagliptin (B632), such as with ¹⁴C or ¹³C, allows for precise tracking of the drug's fate in vivo.

Tissue Distribution Profiling Using Labeled Compounds

Preclinical studies in rats have demonstrated that following administration, saxagliptin distributes to various tissues. After administration of labeled saxagliptin, radioactivity was observed to be widespread. tga.gov.au Notably, higher concentrations of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, were found in the intestine, a key site of action for the drug. researchgate.netnih.gov This suggests that the therapeutic effect of saxagliptin may be prolonged due to its distribution to and retention in intestinal tissues. researchgate.netnih.gov

In Sprague-Dawley and Zucker diabetic fatty rats, concentrations of saxagliptin were highest in the kidney and intestine and lowest in the brain. For instance, the exposure in intestinal tissues was 10- to 46-fold higher than in plasma. Similarly, the active metabolite, 5-hydroxy saxagliptin, also showed higher concentrations in intestinal tissues compared to plasma. The volume of distribution in preclinical species like rats, dogs, and monkeys ranged from 1.3 to 5.2 L/kg, which is greater than total body water, indicating significant extravascular distribution. nih.gov

Excretion Balance and Mass Recovery

Excretion balance studies are crucial for understanding the routes and extent of elimination of a drug and its metabolites. In a human study using a single 50 mg oral dose of ¹⁴C-saxagliptin, approximately 75% of the administered radioactivity was recovered in the urine. researchgate.netnih.govmedcentral.com Of this, 24% was unchanged saxagliptin and 36% was the active metabolite, 5-hydroxy saxagliptin. researchgate.netnih.govmedcentral.com Fecal excretion accounted for 22% of the total radioactivity. researchgate.netmedcentral.com These findings indicate that saxagliptin is well-absorbed and subsequently cleared through both renal and metabolic pathways. capes.gov.br The total recovery of radioactivity from urine and feces combined approached 100% in some studies, indicating a complete mass balance. frontiersin.org

Comparative Pharmacokinetics Across Preclinical Species

Understanding the pharmacokinetic differences and similarities across various animal species is essential for extrapolating data to humans. Saxagliptin has been evaluated in several preclinical species, including rats, dogs, and monkeys.

In these species, saxagliptin was rapidly absorbed and exhibited good bioavailability, ranging from 50% to 75%. researchgate.netnih.gov Plasma clearance was notably higher in rats (115 mL/min/kg) compared to dogs (9.3 mL/min/kg) and monkeys (14.5 mL/min/kg). researchgate.netnih.gov The plasma elimination half-life was relatively consistent across these species, ranging from 2.1 to 4.4 hours. nih.gov

The primary metabolic pathway across all species, including humans, is the formation of the pharmacologically active hydroxylated metabolite, 5-hydroxy saxagliptin (also referred to as M2). researchgate.netnih.gov The in vitro serum protein binding of saxagliptin was low (≤30%) in rats, dogs, monkeys, and humans. researchgate.netnih.gov

Table 1: Comparative Pharmacokinetic Parameters of Saxagliptin in Preclinical Species

| Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Bioavailability | 50-75% | 50-75% | 50-75% |

| Plasma Clearance (mL/min/kg) | 115 | 9.3 | 14.5 |

| Plasma Elimination Half-life (hr) | 2.1-4.4 | 2.1-4.4 | 2.1-4.4 |

| Volume of Distribution (L/kg) | 5.2 | 1.3 | 1.3-5.2 |

Data compiled from multiple sources. researchgate.netnih.gov

Investigation of Preclinical Drug-Drug Interactions Using Labeled Saxagliptin

The potential for drug-drug interactions (DDIs) is a critical aspect of preclinical safety evaluation. Labeled compounds like Saxagliptin-13C3 are instrumental in these studies.

Transporter-Mediated Disposition Studies

While the metabolism of saxagliptin is well-characterized, the role of drug transporters in its disposition is less defined. nih.gov In vitro studies are essential to determine if a drug candidate is a substrate or inhibitor of key uptake and efflux transporters. While specific preclinical studies on transporter-mediated disposition of this compound are not extensively detailed in the public domain, it is known that neither saxagliptin nor its active metabolite are considered prominent substrates for major clinically relevant drug transporters. nih.gov However, the possibility of involvement from unknown transporters cannot be entirely ruled out. nih.gov

Advanced Research Applications and Methodological Advancements with Stable Isotopically Labeled Saxagliptin

Mechanistic Investigations of Target Engagement and Enzyme Kinetics

The primary application of Saxagliptin-13C3 lies in the detailed investigation of its interaction with the DPP-4 enzyme. The isotopic label serves as a reporter, enabling researchers to monitor the compound's behavior at the molecular level with high sensitivity and specificity.

Quantitative Analysis of Protein-Ligand Interactions

The carbon-13 label in this compound facilitates highly accurate quantification of the drug's binding to its target protein, DPP-4. This is crucial for understanding the stoichiometry and affinity of the interaction. Advanced analytical techniques, such as mass spectrometry, can distinguish between the labeled drug and its unlabeled counterpart, allowing for precise measurement of bound versus unbound ligand in complex biological matrices. This has been instrumental in confirming the covalent binding mechanism of saxagliptin (B632) to the serine residue in the active site of DPP-4.

Inhibition and Binding Kinetics Studies

This compound is pivotal in studying the kinetics of DPP-4 inhibition. By tracking the labeled molecule over time, researchers can determine key kinetic parameters, such as the rate of association and dissociation of the drug from the enzyme. These studies have provided detailed insights into the mechanism of action, revealing how saxagliptin effectively inhibits DPP-4 and, consequently, enhances the levels of incretin (B1656795) hormones. The use of the labeled compound allows for a more dynamic and precise characterization of the binding events than traditional methods.

Applications in Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope tracers to map metabolic pathways. This compound has found significant application in this field, helping to unravel the metabolic fate of the drug and its impact on cellular metabolism.

Tracing Carbon Flux through Metabolic Networks

By introducing this compound into a biological system, scientists can trace the path of the carbon-13 atoms as the drug is metabolized. This allows for the identification of metabolic products and the elucidation of the enzymatic pathways involved, primarily the CYP3A4/5-mediated metabolism of saxagliptin. This information is critical for understanding the drug's pharmacokinetics and potential drug-drug interactions.

Understanding Cellular Metabolic Responses

Beyond tracing the drug's own metabolism, this compound can be used to probe the broader effects of DPP-4 inhibition on cellular metabolism. By analyzing the incorporation of the carbon-13 label into various metabolites, researchers can gain a comprehensive view of how the drug-induced modulation of incretin levels alters metabolic fluxes throughout the cell. This has provided valuable information on the systemic effects of saxagliptin treatment.

Development of Advanced Labeled Probes and Analogs

Synthesis of Multi-Labeled and Deuterated Saxagliptin Variants

The synthesis of isotopically labeled versions of saxagliptin, including multi-labeled and deuterated variants, is crucial for various stages of drug development and research. These labeled compounds serve as indispensable tools in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative bioanalysis. Research has led to the development of synthetic routes for variants such as ¹⁴C-labeled and ¹³CD₂-labeled saxagliptin. researchgate.net

A key challenge in synthesizing these variants is the introduction of the isotopic label at a specific, stable position within the molecule. The asymmetric Strecker reaction is a pivotal method employed in the synthesis of saxagliptin's core structure. nih.govnih.gov This reaction facilitates the creation of the α-amino acid precursor bearing the characteristic adamantyl group. nih.gov For labeled synthesis, an isotopically marked precursor, such as a labeled form of trimethylsilyl (B98337) cyanide or a labeled adamantyl ketone, can be introduced at this stage. The use of a chiral auxiliary, like (R)-2-phenylglycinol, guides the reaction to yield the desired diastereomer, which is then hydrolyzed to the enantiomerically pure amino acid intermediate. nih.gov Subsequent synthetic steps, including coupling with the 2-azabicyclo[3.1.0]hexane-3-carboxamide moiety and dehydration, lead to the final labeled saxagliptin molecule. nih.govresearchgate.net

Deuterated variants of saxagliptin have also been developed. justia.com Deuterium labeling can enhance metabolic stability by strengthening C-H bonds at sites prone to enzymatic oxidation, a concept utilized in the development of "deuterated drugs". ansto.gov.au The synthesis of deuterated saxagliptin often involves using deuterated starting materials or reagents in key steps. researchgate.netjustia.com Flow chemistry represents an emerging technology that can improve the efficiency and selectivity of deuteration reactions, offering precise control over reaction time and temperature, which can minimize decomposition and improve yields. ansto.gov.au

The synthesis of a ¹⁴C-labeled version of saxagliptin, with a specific activity of 53.98 µCi/mg and a radiochemical purity of 99.29% as determined by HPLC, has been reported, highlighting the successful incorporation of a radiolabel for biological studies. researchgate.net

Table 1: Examples of Labeled Saxagliptin Variants and Precursors

| Labeled Variant/Precursor | Isotope(s) | Application/Synthetic Approach | Reference |

|---|---|---|---|

| Saxagliptin | ¹⁴C | Biological studies | researchgate.net |

| Saxagliptin | ¹³C, ²H (D) | Support for biological studies | researchgate.net |

| Saxagliptin | ²H (D) | Potential for improved pharmacokinetics | justia.comansto.gov.au |

Applications in Biocatalysis and Green Chemistry for Labeled Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce waste, improve efficiency, and use less hazardous materials. tandfonline.comscribd.comtandfonline.com Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of this approach, offering high selectivity and operation under mild, aqueous conditions. tandfonline.comannualreviews.org

The synthesis of saxagliptin, including its labeled variants, has benefited significantly from biocatalytic methods. researchgate.net A critical step in the manufacturing process is the production of the key chiral intermediate, (S)-3-hydroxyadamantylglycine, from its keto acid precursor, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. researchgate.netthieme-connect.comresearchgate.net This transformation is achieved through reductive amination, a reaction efficiently catalyzed by a combination of two enzymes: a modified phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius and a formate (B1220265) dehydrogenase (FDH) for cofactor (NADH) regeneration. annualreviews.orgresearchgate.netthieme-connect.com

This enzymatic process offers several advantages aligned with green chemistry:

High Selectivity: Enzymes provide excellent stereoselectivity, ensuring the production of the desired (S)-enantiomer with high enantiomeric excess, which is critical for the drug's efficacy. researchgate.net

Mild Reaction Conditions: The reaction proceeds in aqueous media at or near ambient temperature and pH, reducing energy consumption and avoiding the need for harsh chemical reagents. annualreviews.org

Efficiency: Co-expression of the PDH and FDH genes in a single recombinant E. coli host has enabled the scale-up of this process, achieving conversion rates of over 95% in just 12 hours. thieme-connect.comresearchgate.net This streamlined process is more efficient than traditional chemical resolution methods. annualreviews.org

By employing a labeled keto-acid precursor in this biocatalytic step, an isotopically labeled (S)-3-hydroxyadamantylglycine intermediate can be produced efficiently and sustainably. This green approach can significantly reduce the environmental impact (E-factor) of synthesizing labeled saxagliptin compared to purely chemical routes that may involve protecting groups, harsh reagents, and multiple purification steps. scribd.comannualreviews.org

Table 2: Key Enzymes in the Biocatalytic Synthesis of a Saxagliptin Intermediate

| Enzyme | Abbreviation | Source Organism (Recombinant) | Function | Reference |

|---|---|---|---|---|

| Phenylalanine Dehydrogenase (mutant) | TiPDHm | Thermoactinomyces intermedius | Catalyzes the reductive amination of the keto acid to the chiral amino acid. | researchgate.netthieme-connect.com |

Contribution to Reference Standards and Quality Control in Pharmaceutical Development

The quantitative determination of saxagliptin in pharmaceutical products is essential for quality control (QC) to ensure product consistency, stability, and compliance with regulatory standards. ijbpas.com Stable isotopically labeled compounds, such as Saxagliptin-¹³C₃, are invaluable as internal reference standards in analytical methods, particularly those involving mass spectrometry.

Reference standards are highly characterized materials used to confirm the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their related substances. axios-research.comsynzeal.com Regulatory bodies like the European Pharmacopoeia (EP) provide primary standards for this purpose. In pharmaceutical development and manufacturing, quality is assured through a combination of manufacturing process controls and rigorous end-product testing. fda.gov This testing includes assays for identification, purity (related substances/degradants), and content uniformity. fda.govgeneesmiddeleninformatiebank.nl

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely used for the quality control of saxagliptin. ijbpas.comscielo.brscirp.org When coupled with mass spectrometry (LC-MS), these methods provide exceptional sensitivity and specificity for quantifying the drug and its impurities.

The use of a stable isotope-labeled internal standard (SIL-IS), like Saxagliptin-¹³C₃, is the gold standard for quantitative LC-MS analysis. The SIL-IS is chemically identical to the analyte (saxagliptin) but has a higher molecular weight due to the incorporated heavy isotopes. It co-elutes with the analyte during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's source. Any sample loss during extraction, handling, or variations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, correcting for potential experimental variability.

These reference standards are critical for:

Method Validation: Establishing the performance characteristics of analytical procedures, including linearity, accuracy, and precision. synzeal.comscielo.br

Stability Studies: Assessing the degradation of the drug substance and product over time under various storage conditions. fda.govgeneesmiddeleninformatiebank.nl

Impurity Profiling: Identifying and quantifying impurities and potential degradation products. axios-research.comtga.gov.au

Bioequivalence Studies: Comparing the bioavailability of a generic product to the innovator product. geneesmiddeleninformatiebank.nl

Table 3: Analytical Methods for Saxagliptin Quality Control

| Analytical Method | Purpose | Key Parameters | Reference |

|---|---|---|---|

| HPLC-UV | Quantification in tablets | Mobile Phase: 0.1% phosphoric acid (pH 3.0) - methanol (B129727) (70:30, v/v); Detection: 225 nm | scielo.br |

| HPTLC | Quantification in APIs and dosage forms | Mobile Phase: Methanol:Chloroform (6:4 v/v); Detection: 222 nm | scirp.org |

Q & A

Q. What criteria distinguish high-quality Saxagliptin- studies from methodologically flawed ones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.